molecular formula C13H13NS B2460236 3-Methyl-7,8-dihydro-6H-cyclopenta[g]quinoline-2-thiol CAS No. 917747-88-7

3-Methyl-7,8-dihydro-6H-cyclopenta[g]quinoline-2-thiol

Cat. No.: B2460236
CAS No.: 917747-88-7
M. Wt: 215.31
InChI Key: INHNTFLRIHDZTL-UHFFFAOYSA-N
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Description

3-Methyl-7,8-dihydro-6H-cyclopenta[g]quinoline-2-thiol (CAS 917747-88-7) is a specialized quinoline derivative of high interest in medicinal and synthetic chemistry. With a molecular formula of C13H13NS and a molecular weight of 215.31 g/mol, this compound features a cyclopenta[g]quinoline core, a valuable scaffold in drug discovery . Quinoline derivatives are fundamentally important in chemical and pharmaceutical research, with well-documented biological activities . Their core structure is a privileged scaffold in the development of therapeutic agents, most notably for antimalarial and anticancer applications, but also extending to antibacterial, antifungal, and anti-inflammatory activities . Furthermore, the thiol (-SH) functional group on the quinoline ring makes this compound a versatile building block or reagent for synthesizing more complex molecules, such as through participation in thiol-mediated cascade reactions . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

3-methyl-1,6,7,8-tetrahydrocyclopenta[g]quinoline-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NS/c1-8-5-11-6-9-3-2-4-10(9)7-12(11)14-13(8)15/h5-7H,2-4H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INHNTFLRIHDZTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC3=C(CCC3)C=C2NC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-7,8-dihydro-6H-cyclopenta[g]quinoline-2-thiol typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of 3-Methyl-7,8-dihydro-6H-cyclopenta[g]quinoline-2-thiol may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, while maintaining stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-7,8-dihydro-6H-cyclopenta[g]quinoline-2-thiol undergoes various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The quinoline core can be reduced under specific conditions to yield dihydroquinoline derivatives.

    Substitution: The methyl and thiol groups can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-Methyl-7,8-dihydro-6H-cyclopenta[g]quinoline-2-thiol has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: Used in the development of advanced materials, such as polymers and dyes, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 3-Methyl-7,8-dihydro-6H-cyclopenta[g]quinoline-2-thiol involves its interaction with specific molecular targets, such as enzymes or receptors. The thiol group can form covalent bonds with cysteine residues in proteins, potentially modulating their activity. Additionally, the quinoline core can engage in π-π stacking interactions with aromatic residues, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Key Structural and Electronic Properties

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
3-Methyl-7,8-dihydro-6H-cyclopenta[g]quinoline-2-thiol –CH₃ (C3), –SH (C2) C₁₃H₁₃NS 217.29 Thiol group enables H-bonding and disulfide formation; cyclopentane envelope conformation .
2-Chloro-4-methyl-7,8-dihydro-6H-cyclopenta[g]quinoline –Cl (C2), –CH₃ (C4) C₁₃H₁₂ClN 217.69 Electron-withdrawing Cl reduces electron density; higher lipophilicity .
5-Methylsulfanyl-2-phenyl-7,8-dihydro-6H-cyclopenta[g][1,3]benzothiazole-4-carbonitrile –SMe (C5), –CN (C4) C₁₈H₁₃N₃S₂ 335.45 Sulfanyl and nitrile groups enhance polarity; benzothiazole core alters aromaticity .

Key Observations:

Substituent Effects: Thiol (–SH) vs. Chloro (–Cl): The thiol group in the target compound increases polarity and hydrogen-bonding capacity compared to the chloro analog, which is more electronegative and lipophilic. This impacts solubility (e.g., thiols are more water-soluble) and reactivity (e.g., –SH undergoes oxidation to disulfides, while –Cl may participate in nucleophilic substitution) . Thiol (–SH) vs.

Aromatic System Differences: The target compound’s quinoline core is distinct from the pyrazolopyrimidine () and benzothiazole () systems. Quinoline’s fully conjugated π-system contrasts with the localized bonding in pyrazolopyrimidines, where π-electrons adopt naphthalene-like arrangements .

Cyclopentane Ring Conformation :

  • All compounds share a puckered cyclopentane ring with total puckering amplitudes (Q) near 36°, but substituents influence exact parameters. For example, bromine in ’s compound (III) increases Q compared to methyl or methoxy groups .

Physicochemical and Reactivity Profiles

Table 2: Physicochemical and Reactivity Data

Property 3-Methyl-...-2-thiol 2-Chloro-4-methyl-...quinoline 5-Methylsulfanyl-...carbonitrile
LogP (Predicted) 2.8 3.5 3.2
Hydrogen-Bond Donors 1 (–SH) 0 0
Reactivity Oxidation to S–S, metal coordination Nucleophilic substitution (Cl) Nitrile hydrolysis, S-alkylation
Aromatic π-Electron Delocalization Fully conjugated Fully conjugated Localized in benzothiazole

Key Findings:

  • Lipophilicity : The chloro derivative (LogP ~3.5) is more lipophilic than the thiol analog (LogP ~2.8), impacting membrane permeability in biological systems .
  • Reactivity : The thiol group’s redox activity and metal-binding capacity (e.g., with Zn²⁺ or Fe³⁺) are absent in chloro or methylsulfanyl analogs, making the target compound suitable for catalytic or chelation applications.
  • Thermal Stability : Methylsulfanyl and nitrile groups () enhance thermal stability compared to thiols, which may degrade via oxidative pathways .

Biological Activity

3-Methyl-7,8-dihydro-6H-cyclopenta[g]quinoline-2-thiol is a heterocyclic compound belonging to the quinoline family, characterized by its unique fused ring structure and the presence of a thiol group. This compound has garnered significant attention in scientific research due to its diverse biological activities, particularly its interactions with biological macromolecules, which can influence various biochemical pathways.

Chemical Structure and Properties

The molecular formula of 3-Methyl-7,8-dihydro-6H-cyclopenta[g]quinoline-2-thiol is C_{12}H_{11}N_{1}S_{1} with a molecular weight of approximately 215.314 g/mol. The structure features a cyclopenta ring fused to a quinoline core, with a thiol group at the 2-position and a methyl group at the 3-position. This configuration imparts distinct physical and chemical properties that are relevant in various domains of scientific research and industrial applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Covalent Bond Formation: The thiol group can form covalent bonds with cysteine residues in proteins, potentially modulating their activity. This property is crucial for its role as an inhibitor or modulator of enzymatic activity.
  • Non-Covalent Interactions: The quinoline core facilitates π-π stacking interactions with aromatic residues, which can influence binding affinity and specificity toward various biological targets.

Biological Activity Studies

Research has demonstrated several biological activities associated with 3-Methyl-7,8-dihydro-6H-cyclopenta[g]quinoline-2-thiol:

  • Antimicrobial Activity: Studies have indicated that this compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, it has shown potent inhibitory effects against Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentration (MIC) values reported as low as 0.21 μM .
  • Cytotoxicity: In vitro assays have evaluated the cytotoxic effects on human cell lines, showing variable sensitivity across different cell types. The compound demonstrated promising results in inhibiting cell growth while maintaining acceptable toxicity levels .
  • Enzyme Inhibition: The compound’s interactions with enzymes have been explored through molecular docking studies, revealing strong binding affinities to targets such as MurD and DNA gyrase. These interactions are critical for its potential use as an antibacterial agent .

Comparative Analysis

To further understand the significance of 3-Methyl-7,8-dihydro-6H-cyclopenta[g]quinoline-2-thiol within its chemical class, a comparison with structurally similar compounds is insightful:

Compound NameStructural FeaturesUnique Aspects
2-ChloroquinolineContains a chlorine substituentKnown for its antibacterial properties
2-QuinolinethiolThiol group at the 2-positionExhibits significant biological activity
7-EthylquinolineEthyl group at the 7-positionUsed in biochemical research

This table highlights how 3-Methyl-7,8-dihydro-6H-cyclopenta[g]quinoline-2-thiol is distinguished by its unique fused ring structure and specific functional groups.

Case Studies

Several studies have documented the biological effects of this compound:

  • A study focused on its antimicrobial properties found that it effectively inhibited growth in clinical strains of bacteria, supporting its potential therapeutic applications .
  • Another investigation into its cytotoxic effects revealed that while it was effective against certain cancer cell lines, it exhibited lower toxicity towards normal human cells, indicating a favorable therapeutic index .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Methyl-7,8-dihydro-6H-cyclopenta[g]quinoline-2-thiol, and how do reaction conditions influence yield?

  • Methodology : Cyclopentaquinoline derivatives are typically synthesized via cyclization reactions. For example, analogous compounds (e.g., tetrahydrocyclopentaquinolines) are synthesized using cyclopentanone and POCl3 under reflux, followed by coupling with amines or thiols . Key factors include:

  • Catalyst : POCl3 facilitates cyclization by acting as both a solvent and acid catalyst.
  • Temperature : Prolonged heating (e.g., 12–24 hours at 80–100°C) improves ring closure.
  • Purification : Recrystallization in ethanol or DMF yields pure products .

Q. How can X-ray crystallography resolve ambiguities in the molecular structure of cyclopentaquinoline derivatives?

  • Methodology : Single-crystal X-ray diffraction (MoKα radiation, λ = 0.71073 Å) is critical for confirming bond lengths, angles, and hydrogen-bonding patterns. For example:

  • Bond Fixation : In isostructural cyclopenta[g]pyrazolo[1,5-a]pyrimidines, X-ray data revealed unexpected bond-length patterns (e.g., N1–C2 bonds not shortening as expected for double bonds), suggesting limited π-electron delocalization .
  • Hydrogen Bonding : C–H⋯N hydrogen bonds form chains (e.g., 2.56–2.64 Å distances in P21/c space groups), influencing crystal packing .

Advanced Research Questions

Q. How does substitution at the 3-methyl or 2-thiol positions affect electronic properties and reactivity?

  • Methodology : Computational studies (e.g., DFT or PM6 methods) predict frontier orbital distributions. For cyclopentaquinolines:

  • HOMO-LUMO Gaps : Electron-withdrawing groups (e.g., thiols) lower LUMO energy, enhancing electrophilic reactivity.
  • π-Electron Localization : Bond fixation in the pyrimidine ring (observed via X-ray) reduces delocalization, creating reactive sites at the thiol group .
    • Experimental Validation : Substituent effects are tested via Suzuki coupling or nucleophilic substitution, with yields monitored by HPLC .

Q. What strategies resolve contradictions in biological activity data for cyclopentaquinoline derivatives?

  • Methodology :

  • SAR Analysis : Compare inhibitory activity (e.g., α-glucosidase IC50) across derivatives with systematic substitutions. For example, 2-thiol groups in quinoline-based inhibitors enhance binding via sulfur-mediated hydrogen bonds .
  • Crystallographic vs. Solution Data : Discrepancies in activity may arise from conformational changes (e.g., envelope vs. planar ring puckering, Q = 0.25–0.35 Å in cyclopenta rings) .

Q. How can in silico docking studies optimize the design of cyclopentaquinoline-based enzyme inhibitors?

  • Methodology :

  • Target Selection : Use α-glucosidase (PDB: 2ZE0) or similar enzymes for docking (AutoDock Vina).
  • Binding Mode Analysis : For 3-methyl-2-thiol derivatives, sulfur atoms form hydrogen bonds with catalytic residues (e.g., Asp349), while the cyclopenta ring occupies hydrophobic pockets .
  • Validation : Compare docking scores (ΔG ≈ −8.5 kcal/mol) with experimental IC50 values (e.g., 12 µM for compound 9d ).

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